molecular formula C4H6Cl2S B2646748 (2,2-Dichlorocyclopropyl)methanethiol CAS No. 873804-88-7

(2,2-Dichlorocyclopropyl)methanethiol

Cat. No.: B2646748
CAS No.: 873804-88-7
M. Wt: 157.05
InChI Key: PEYPBJGFDNWPQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is efficient and yields the desired product in quantitative amounts. The reaction conditions often include the use of strong bases and solvents such as dichloromethane.

Industrial Production Methods

While specific industrial production methods for (2,2-Dichlorocyclopropyl)methanethiol are not extensively documented, the general approach involves the use of petrochemical products as raw materials. The synthesis is carried out under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dichlorocyclopropyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenated compounds like this compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

(2,2-Dichlorocyclopropyl)methanethiol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,2-Dichlorocyclopropyl)methanethiol involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby altering their structure and function. This reactivity is primarily due to the presence of the thiol group, which is highly nucleophilic .

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dichlorocyclopropyl)methanol: Similar in structure but contains a hydroxyl group instead of a thiol group.

    (2,2-Dichlorocyclopropyl)methylamine: Contains an amine group instead of a thiol group.

Uniqueness

(2,2-Dichlorocyclopropyl)methanethiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly useful in applications requiring nucleophilic substitution and covalent modification of biomolecules .

Properties

IUPAC Name

(2,2-dichlorocyclopropyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2S/c5-4(6)1-3(4)2-7/h3,7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYPBJGFDNWPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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